n-Benzyl-4-(4-chlorophenyl)-1,3-thiazol-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

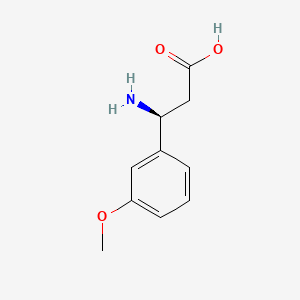

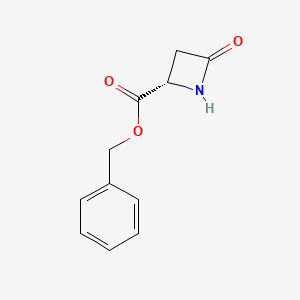

N-Benzyl-4-(4-chlorophenyl)-1,3-thiazol-2-amine is a useful research compound. Its molecular formula is C16H13ClN2S and its molecular weight is 300.8 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anti-inflammatory and Analgesic Properties

n-Benzyl-4-(4-chlorophenyl)-1,3-thiazol-2-amine derivatives have been actively researched for their anti-inflammatory and analgesic properties. A study discovered that these derivatives, particularly N‐(3,5‐dimethylphenyl)‐4‐(4‐chlorophenyl)‐1,3‐thiazole‐2‐amine, exhibit potent anti-inflammatory activity by inhibiting 5‐lipoxygenase, a key enzyme in the synthesis of leukotrienes associated with inflammation-related diseases like asthma and rheumatoid arthritis (Suh et al., 2012). Another study highlighted the synthesis of thiazole/oxazole substituted benzothiazole derivatives, which demonstrated significant anti-inflammatory, analgesic, and ulcerogenic activities in albino rats, with one compound being particularly effective at a dose of 50 mg/kg (Kumar & Singh, 2020).

Corrosion Inhibition

Research on the inhibition performances of 2-amino-4-(4-chlorophenyl)-thiazole derivatives against the corrosion of iron metal has been conducted using density functional theory calculations and molecular dynamics simulations. This study provides a theoretical insight into the efficiency of these compounds as corrosion inhibitors, with the theoretical data correlating well with experimental results (Kaya et al., 2016).

Material Science and Drug Delivery

In material science, the synthesis and characterization of N,4-diphenyl thiazole-2-amine derivatives have been explored, revealing interesting structural configurations through single crystal X-ray diffraction studies. The intermolecular interactions, including hydrogen bonding and stacking interactions, were analyzed, shedding light on their stability and potential applications (Nadaf et al., 2019). Additionally, a novel complex involving βcyclodextrin-2-amino-4-(4-chlorophenyl)thiazole was synthesized to address issues like low aqueous solubility and instability of thiazole drugs, demonstrating its potential as a stable system for drug transport and delivery (Asela et al., 2017).

Antimicrobial Properties

Thiazole derivatives have also been investigated for their antimicrobial properties. One study synthesized a series of thiazole imine derivatives containing the ferrocenyl group, which exhibited plant growth regulatory and antifungal activities (Yu et al., 2007). Moreover, formazans derived from the Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole demonstrated moderate in vitro antimicrobial activity against various bacterial and fungal strains (Sah et al., 2014).

Safety and Hazards

Mechanism of Action

Target of Action

A similar compound, n-(5-benzyl-4-(tert-butyl)thiazol-2-yl)benzamides, has been reported to inhibit neuraminidase . Neuraminidase is an enzyme that plays a crucial role in the life cycle of influenza viruses, making it a potential target for antiviral drugs .

Mode of Action

Compounds with similar structures have been shown to interact with their targets through various mechanisms, such as free radical reactions and nucleophilic substitutions .

Biochemical Pathways

If the compound acts similarly to other neuraminidase inhibitors, it may prevent the release of progeny influenza virus from infected cells, thereby halting the spread of infection .

Result of Action

If it acts as a neuraminidase inhibitor, it could potentially prevent the spread of influenza virus within the host .

Properties

IUPAC Name |

N-benzyl-4-(4-chlorophenyl)-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN2S/c17-14-8-6-13(7-9-14)15-11-20-16(19-15)18-10-12-4-2-1-3-5-12/h1-9,11H,10H2,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQDAIBUEPKCZLS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=NC(=CS2)C3=CC=C(C=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60353620 |

Source

|

| Record name | n-benzyl-4-(4-chlorophenyl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60353620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21344-81-0 |

Source

|

| Record name | n-benzyl-4-(4-chlorophenyl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60353620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

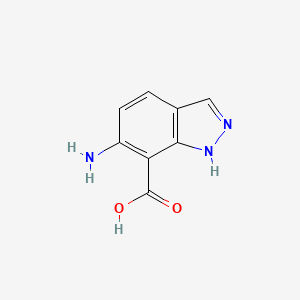

![1,3,5-Triazino[1,2-a]benzimidazol-2-amine](/img/structure/B1269534.png)

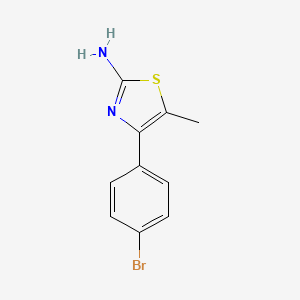

![1H-Benzo[d]imidazole-2-carboxamide](/img/structure/B1269541.png)